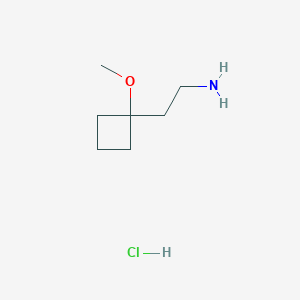
5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid, commonly referred to as PTOCA, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a melting point of -42°C and a boiling point of 77°C. PTOCA is a versatile compound that has been used in the synthesis of a variety of organic molecules, as well as in the study of various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Ruthenium-Catalyzed Synthesis
A study by Ferrini et al. (2015) describes the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are useful for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This process is influenced by the potential for undergoing the Dimroth rearrangement, which can be addressed using a ruthenium-catalyzed cycloaddition protocol (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).
Synthesis of Triazoles
Usachev et al. (2011) detailed the synthesis of highly functionalized CF3-1,2,3-triazoles, which are derivatives of 4-Aryl-6-(trifluoromethyl)-2H-pyran-2-ones. These compounds have potential applications in various fields of organic and medicinal chemistry (Usachev, B., Usachev, S., Röschenthaler, G., & Sosnovskikh, V., 2011).
Physical-Chemical Properties of Triazoles
Research conducted by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and its derivatives. This study contributes to the understanding of the identity and structure of these compounds, which are crucial for their application in scientific research (Tatyana, I., Kaplaushenko, A., Nagorna, N., & Antonina, A., 2019).
Synthesis of Oxazole Derivatives
Prokopenko et al. (2010) worked on the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, which are useful for further chemical transformations. This research contributes to the expanding field of oxazole chemistry and its applications (Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V., 2010).
Synthesis of Furan Derivatives
Koparır et al. (2005) synthesized furan derivatives from furan-2-carboxylic acid hydrazide, which are of interest due to their thiol-thione tautomeric equilibrium. Such compounds are significant in the development of new chemicals with potential applications in various scientific fields (Koparır, M., Çetin, A., & Cansiz, A., 2005).
Synthesis of Polymorphic Compounds
Mazur et al. (2017) investigated the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives. This research is relevant for understanding the crystal structures and molecular conformations, which are essential for the pharmaceutical and material sciences industries (Mazur, L., Kozioł, A., Jarzembska, K., Paprocka, R., & Modzelewska-Banachiewicz, B., 2017).
Eigenschaften
IUPAC Name |
5-propan-2-yl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c1-3(2)5-4(7(13)14)6(12-15-5)8(9,10)11/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWINHZGMPNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)



![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)

![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)

![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)

